molecular formula C7H16ClNO B6183600 (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride CAS No. 2624109-40-4

(2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride

Cat. No. B6183600
CAS RN: 2624109-40-4
M. Wt: 165.7
InChI Key:
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Description

(2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride, also known as CPMA, is an organic compound that belongs to the class of cyclopropylmethylamines. It is a chiral compound, meaning it has two non-superimposable mirror images. CPMA is used in a variety of scientific research applications, such as studying the effects of certain drugs on biochemical and physiological processes, as well as in laboratory experiments.

Scientific Research Applications

(2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride has a variety of scientific research applications due to its ability to act as a chiral probe for studying the effects of certain drugs on biochemical and physiological processes. It has been used in studies to investigate the effects of drugs on the central nervous system, as well as on the cardiovascular system. (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride has also been used in studies to examine the pharmacological effects of drugs on the liver and kidney. Furthermore, (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride has been used in studies to analyze the effects of drugs on the endocrine system, and to study the pharmacokinetics and pharmacodynamics of drugs in humans.

Mechanism of Action

(2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride acts as a chiral probe, meaning it is able to interact with drugs in a way that allows scientists to study their effects on biochemical and physiological processes. It does this by binding to certain receptors in the body, which then triggers a series of biochemical and physiological responses. The binding of (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride to these receptors can alter the activity of certain enzymes, hormones, and other molecules, which can then lead to changes in the functioning of certain organs and tissues.
Biochemical and Physiological Effects
(2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to interact with certain receptors in the body, which can lead to changes in the activity of certain enzymes, hormones, and other molecules. This can then lead to changes in the functioning of certain organs and tissues, such as the liver, heart, and brain. Additionally, (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride has been found to alter the levels of certain neurotransmitters in the brain, which can lead to changes in behavior and mood.

Advantages and Limitations for Lab Experiments

(2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride has several advantages for laboratory experiments. It is a chiral compound, meaning it has two non-superimposable mirror images, which makes it ideal for studying the effects of certain drugs on biochemical and physiological processes. Additionally, (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride is relatively easy to synthesize and is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride does have some limitations. It is not as widely available as other compounds, and it can be difficult to obtain in large quantities. Additionally, (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride is not as stable as other compounds, and it can be difficult to store for long periods of time.

Future Directions

Given the wide range of scientific research applications for (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride, there are many potential future directions for research. One potential direction is to further study the biochemical and physiological effects of (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride on the body. Additionally, more research could be done to explore the potential therapeutic uses of (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride, such as in the treatment of certain diseases and disorders. Additionally, more research could be done to explore the potential applications of (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride in drug development and drug delivery. Finally, more research could be done to explore the potential applications of (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride in the diagnosis and treatment of certain diseases and disorders.

Synthesis Methods

(2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride is synthesized by a three-step reaction process, beginning with the reaction of 1-chloro-2-methylpropane with isopropylamine in the presence of an acid catalyst. This reaction produces 1-isopropyl-2-methyl-cyclopropanecarboxylic acid. The second step involves the reaction of this intermediate with hydrochloric acid, resulting in (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride, which is the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylmethanol", "2-Amino-2-methyl-1-propanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopropylmethanol is reacted with hydrochloric acid to form cyclopropylmethyl chloride.", "Step 2: The resulting cyclopropylmethyl chloride is then reacted with 2-amino-2-methyl-1-propanol in the presence of sodium hydroxide to form (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol.", "Step 3: The product from step 2 is then treated with hydrochloric acid to form (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride.", "Step 4: The final product is isolated by filtration and washed with water and diethyl ether to remove impurities." ] }

CAS RN

2624109-40-4

Product Name

(2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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